Vinyltriacetoxysilane

描述

The exact mass of the compound Triacetoxy(vinyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93913. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

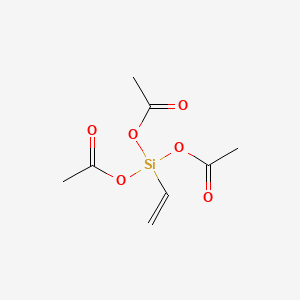

IUPAC Name |

[diacetyloxy(ethenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZAQBYNLKNDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044938 | |

| Record name | Ethenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS] | |

| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4130-08-9 | |

| Record name | Vinyltriacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylsilanetriyl triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltriacetoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxyvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENYLSILANETRIYL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49SGJ3F9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Vinyltriacetoxysilane?

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

This compound (VTAS), with the CAS number 4130-08-9, is a bifunctional organosilane featuring a vinyl group and three acetoxy groups attached to a central silicon atom.[1] This unique structure allows it to act as an effective coupling agent, crosslinker, and adhesion promoter in a wide array of applications, including the manufacturing of adhesives, sealants, coatings, and composite materials.[1][2] Its high reactivity, particularly its sensitivity to moisture, is central to its functionality, enabling the formation of stable siloxane bonds.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, experimental protocols, and graphical representations of its core chemical processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a clear overview of its key characteristics.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [1][3] |

| Odor | Mild, characteristic odor of acetic acid (vinegar) | [1][5] |

| Melting Point | 7 °C | [3][6] |

| Boiling Point | 175 °C at 10 mmHg | [1][7] |

| Density | 1.167 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.422 | [7] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Vapor Pressure | 1.47 Pa at 20 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; reacts with water. | [1] |

Table 2: Chemical and Structural Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₆Si | [5] |

| Molecular Weight | 232.26 g/mol | [3][5][8] |

| IUPAC Name | [diacetyloxy(ethenyl)silyl] acetate | [5] |

| Synonyms | Triacetoxy(vinyl)silane, VTAS | [9] |

| CAS Number | 4130-08-9 | [5] |

| Chemical Family | Organosilane | [10] |

| Reactivity | Reacts violently with water, evolving acetic acid. | [5][11] |

| Stability | Stable under dry conditions, but sensitive to moisture. | [1][10] |

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a method adapted from ASTM D1120, which is a standard test for the boiling point of engine coolants but is applicable to liquid chemicals.[12][13]

-

Apparatus: A round-bottom flask, a reflux condenser, a calibrated thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

A measured volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the condenser.

-

The flask is heated gently using the heating mantle.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is returning from the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

-

The observed boiling point is then corrected to standard pressure.

-

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer, following principles outlined in ASTM D1475.

-

Apparatus: A calibrated pycnometer (a specific volume glass flask), and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).

-

The filled pycnometer is weighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the silane (B1218182) by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer, as described in ASTM D1218.[14][15]

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A small drop of this compound is placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).

-

The light source is adjusted, and the refractometer is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read directly from the instrument's scale.

-

Analysis of Hydrolysis and Condensation by Spectroscopy

The chemical reactivity of this compound, particularly its hydrolysis and condensation, can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][9][10]

-

NMR Spectroscopy (¹H, ¹³C, ²⁹Si NMR):

-

Objective: To study the kinetics and mechanism of hydrolysis and condensation.[10][16]

-

Procedure:

-

A solution of this compound is prepared in a suitable solvent (e.g., an alcohol/water mixture).[9]

-

NMR spectra are acquired at different time intervals after the addition of water.

-

The disappearance of signals corresponding to the acetoxy groups and the appearance of new signals corresponding to silanol (B1196071) groups (Si-OH) and acetic acid can be monitored to follow the hydrolysis reaction.[10]

-

The formation of siloxane bonds (Si-O-Si) during condensation can be observed through changes in the ²⁹Si NMR spectrum.[10]

-

-

-

FTIR Spectroscopy:

-

Objective: To monitor the chemical changes during curing.[6]

-

Procedure:

-

An initial FTIR spectrum of neat this compound is recorded.

-

The silane is then exposed to moisture, and FTIR spectra are recorded over time.

-

The hydrolysis can be observed by the decrease in the intensity of the C=O stretching band of the acetoxy group and the appearance of a broad O-H stretching band from the silanol groups.

-

The subsequent condensation reaction can be followed by the appearance and growth of the Si-O-Si stretching band.[6]

-

-

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical application workflow for this compound.

Hydrolysis and Condensation Pathway

The primary mechanism of action for this compound involves a two-step process: hydrolysis of the acetoxy groups followed by the condensation of the resulting silanol groups. This process is crucial for its function as a crosslinking agent.[1][4]

Caption: Hydrolysis of this compound followed by condensation to form a stable siloxane network.

Experimental Workflow for Surface Modification

This compound is frequently used as a coupling agent to improve the adhesion between inorganic substrates (like glass or metal) and organic polymers. The general workflow for this surface treatment is outlined below.

Caption: A typical experimental workflow for the surface modification of a substrate using this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The data and protocols presented herein are intended to facilitate its effective and safe use in various scientific and industrial applications.

References

- 1. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 2. researchgate.net [researchgate.net]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. researchgate.net [researchgate.net]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 13. laboratuar.com [laboratuar.com]

- 14. matestlabs.com [matestlabs.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinyltriacetoxysilane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a bifunctional organosilane compound featuring a reactive vinyl group and three hydrolyzable acetoxy groups. This unique structure allows it to act as an efficient crosslinking agent and adhesion promoter in moisture-curing systems. Its primary application is in the formulation of one-component Room Temperature Vulcanizing (RTV-1) silicone sealants, where it plays a critical role in the curing mechanism and the development of the final elastomeric properties. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, molecular structure, synthesis, applications, and relevant experimental and quality control workflows.

Chemical Identity and Molecular Structure

-

Chemical Name: this compound

-

CAS Number: 4130-08-9[1]

-

Molecular Formula: C₈H₁₂O₆Si[1]

-

Synonyms: Triacetoxy(vinyl)silane, VTAS

Molecular Structure:

The structure of this compound consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three acetoxy groups (-OOCCH₃).

SMILES String: CC(=O)O--INVALID-LINK--(OC(C)=O)OC(=O)C

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various formulations.

| Property | Value | Reference |

| Molecular Weight | 232.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 112°C @ 13 mmHg | [2] |

| Density | 1.167 g/mL at 25°C | [2] |

| Refractive Index (n²⁵D) | 1.420 - 1.422 | [2] |

| Flash Point | > 110°C | |

| Water Solubility | Reacts with water | |

| Hydrolytic Sensitivity | High; reacts with moisture to release acetic acid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below is a summary of typical spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the vinyl and acetoxy protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.2 (dd) | Doublet of doublets | Vinyl proton (trans to Si) |

| ~6.0 (dd) | Doublet of doublets | Vinyl proton (geminal to Si) |

| ~5.8 (dd) | Doublet of doublets | Vinyl proton (cis to Si) |

| ~2.1 (s) | Singlet | Methyl protons of acetoxy groups |

Note: The exact chemical shifts of the vinyl protons can vary slightly and exhibit complex splitting patterns due to geminal, cis, and trans coupling.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~169 | Carbonyl carbon (C=O) of acetoxy groups |

| ~137 | Vinyl carbon (-CH=) |

| ~132 | Vinyl carbon (=CH₂) |

| ~21 | Methyl carbon (-CH₃) of acetoxy groups |

²⁹Si NMR Spectroscopy

The ²⁹Si NMR chemical shift is a sensitive probe of the silicon environment. For vinyl-substituted silanes, the chemical shift is influenced by the electronegativity of the attached groups. For vinyltrialkoxysilanes, the 29Si chemical shift is typically in the range of -55 to -80 ppm relative to TMS. The presence of the more electronegative acetoxy groups in VTAS would likely shift this further downfield.

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | =C-H stretch (vinyl) |

| ~2950 | C-H stretch (methyl) |

| ~1740 | C=O stretch (acetoxy) |

| ~1600 | C=C stretch (vinyl) |

| ~1200 | C-O stretch (acetoxy) |

| ~1100-1000 | Si-O-C stretch |

| ~960 | Vinyl C-H bend |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acetoxysilanes involves the reaction of a chlorosilane with acetic anhydride (B1165640). The following is a representative protocol for the synthesis of this compound.

Reaction Scheme:

CH₂=CHSiCl₃ + 3 (CH₃CO)₂O → CH₂=CHSi(OOCCH₃)₃ + 3 CH₃COCl

Materials:

-

Vinyltrichlorosilane

-

Acetic anhydride

-

Anhydrous reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add acetic anhydride.

-

Slowly add vinyltrichlorosilane to the stirred acetic anhydride via the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, the product, this compound, can be purified by fractional distillation under reduced pressure to separate it from the acetyl chloride byproduct and any unreacted starting materials.

Formulation of a One-Component RTV Silicone Sealant

This compound is a key ingredient in acetoxy-cure RTV-1 silicone sealants. A general formulation protocol is outlined below.

Components:

| Component | Function | Typical % (w/w) |

| α,ω-Dihydroxy-polydimethylsiloxane (PDMS) | Base Polymer | 70-85 |

| Fumed Silica (B1680970) (hydrophobically treated) | Reinforcing Filler/Thixotropic Agent | 5-15 |

| This compound (VTAS) | Crosslinker | 3-7 |

| Polydimethylsiloxane (non-reactive) | Plasticizer/Process Aid | 5-15 |

| Adhesion Promoter (e.g., another silane) | Enhance substrate adhesion | 0.5-2 |

| Catalyst (e.g., organotin compound) | Accelerate curing | 0.1-0.5 |

Procedure:

-

In a moisture-free planetary mixer, combine the α,ω-dihydroxy-polydimethylsiloxane and the plasticizer. Mix until homogeneous.

-

Gradually add the fumed silica under vacuum to ensure proper dispersion and to remove entrapped air. Mix until a uniform paste is obtained.

-

In a separate, dry container, pre-mix the this compound, adhesion promoter, and catalyst.

-

Under anhydrous conditions, add the crosslinker mixture to the polymer/filler base and continue mixing under vacuum until the sealant is completely homogeneous.

-

Package the final sealant in moisture-proof cartridges.

Reaction Mechanisms and Workflows

Curing Mechanism of RTV-1 Silicone Sealant

The curing of an RTV-1 sealant formulated with this compound is a two-step process that is initiated by atmospheric moisture.

Caption: Moisture-curing mechanism of a VTAS-based RTV-1 silicone sealant.

Quality Control Workflow for this compound

Ensuring the purity and consistency of this compound is crucial for the performance of the final product. A typical quality control workflow is depicted below.

References

An In-depth Technical Guide to the Mechanism of Action of Vinyltriacetoxysilane as a Coupling Agent

Introduction

Vinyltriacetoxysilane (VTAS) is an organosilicon compound that belongs to the category of silane (B1218182) coupling agents. These agents are pivotal in materials science for their ability to create durable bonds between dissimilar materials, specifically between inorganic substrates and organic polymers.[1][2] The unique bifunctional molecular structure of silanes like VTAS allows them to act as a molecular bridge, enhancing adhesion and improving the mechanical and physical properties of composite materials, adhesives, and coatings.[3][4] VTAS is particularly valued in applications requiring rapid moisture-curing and strong adhesion, such as in the production of silicone sealants (RTVs), coatings, and advanced composite materials.[5][6] This guide provides a detailed examination of the chemical mechanisms underlying the function of this compound, supported by experimental protocols and performance data.

Core Mechanism of Action: A Molecular Bridge

The fundamental principle behind this compound's efficacy is its dual reactivity.[7] The molecule possesses two distinct types of functional groups:

-

Inorganically Reactive Groups: Three acetoxy groups (-OCOCH₃) that can be hydrolyzed. These groups are responsible for bonding with inorganic materials like glass, metal oxides, and mineral fillers.[8]

-

Organically Reactive Group: A single vinyl group (-CH=CH₂) that is capable of reacting with organic polymer matrices.[4][9]

This structure allows VTAS to form a durable chemical link at the interface between an inorganic substrate and an organic resin, a process that is fundamental to its role as a coupling agent.[10]

References

- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. Buy this compound (EVT-304542) | 4130-08-9 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. gelest.com [gelest.com]

- 6. reportsanddata.com [reportsanddata.com]

- 7. benchchem.com [benchchem.com]

- 8. amchro.at [amchro.at]

- 9. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]

- 10. stuk.solutions [stuk.solutions]

An In-depth Technical Guide to the Hydrolysis of Vinyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of vinyltriacetoxysilane (VTAS), a crucial reaction in the application of this versatile organosilane compound. VTAS is widely utilized as a crosslinking agent and coupling agent in various industrial and scientific fields. Its efficacy is fundamentally dependent on the hydrolysis of its acetoxy groups to form reactive silanols. This document details the reaction mechanism, influencing factors, kinetics (with comparisons to related compounds), and byproducts of VTAS hydrolysis. It also provides a detailed experimental protocol for monitoring the reaction and visual representations of the chemical pathways.

Introduction to this compound (VTAS)

This compound is an organosilicon compound characterized by a vinyl functional group and three acetoxy groups attached to a central silicon atom.[1][2] Its chemical structure allows it to act as a bridge between organic and inorganic materials. The vinyl group can participate in polymerization reactions, while the acetoxy groups are readily hydrolyzable.[3] This dual functionality makes VTAS a valuable component in the formulation of adhesives, sealants, coatings, and as a surface modification agent.[4][5]

The key to VTAS's functionality lies in its hydrolysis, a chemical reaction with water that cleaves the silicon-oxygen bonds of the acetoxy groups.[2][4] This process is the initial and rate-determining step for the subsequent condensation reactions that lead to the formation of a stable siloxane network (Si-O-Si).[6]

The Hydrolysis Reaction Mechanism

The hydrolysis of this compound is a multi-step process that can be broadly categorized into two main stages: hydrolysis and condensation.

2.1. Hydrolysis Stage

In the presence of water, the three acetoxy groups of VTAS are sequentially replaced by hydroxyl groups (-OH), leading to the formation of vinylsilanetriol and releasing three molecules of acetic acid as a byproduct.[2][4] The reaction proceeds through partially hydrolyzed intermediates, namely vinyldiacetoxysilanol and vinylacetoxydisilanol.

The overall hydrolysis reaction can be represented as follows:

CH₂=CH-Si(OCOCH₃)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3CH₃COOH

This compound + Water → Vinylsilanetriol + Acetic Acid

2.2. Condensation Stage

The newly formed vinylsilanetriol is highly reactive and undergoes condensation reactions with other silanol (B1196071) molecules. This process involves the elimination of water molecules to form stable siloxane bonds (Si-O-Si), resulting in the formation of oligomeric and polymeric structures. This three-dimensional network is responsible for the adhesive and crosslinking properties of VTAS.

The condensation reaction can be represented as:

2 CH₂=CH-Si(OH)₃ → (HO)₂-Si(CH=CH₂)-O-Si(CH=CH₂)-(OH)₂ + H₂O

Further condensation leads to a highly cross-linked polysiloxane network.

Factors Influencing the Hydrolysis Reaction

The rate and extent of this compound hydrolysis are significantly influenced by several factors:

-

pH of the Medium: The hydrolysis of silanes is slowest at a neutral pH of 7 and is catalyzed by both acids and bases.[5] Acidic conditions protonate the acetoxy group, making it a better leaving group, while basic conditions promote the nucleophilic attack of hydroxide (B78521) ions on the silicon atom.

-

Water Concentration: As a reactant, the availability of water directly impacts the hydrolysis rate. Higher water concentrations generally lead to faster and more complete hydrolysis.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The choice of solvent can affect the solubility of VTAS and the availability of water, thereby influencing the reaction kinetics.

-

Catalysts: The presence of acid or base catalysts can dramatically increase the rate of hydrolysis.[6]

Quantitative Data

The hydrolysis rate of acetoxysilanes is generally faster than that of alkoxysilanes (e.g., methoxy (B1213986) or ethoxy silanes) due to the better leaving group ability of the acetate (B1210297) ion. For comparison, kinetic data for the hydrolysis of other silanes are presented in the table below.

| Silane (B1218182) Compound | Condition | Rate Constant (k) | Reference |

| Vinyltrimethoxysilane (VTMS) | Neutral, in acetonitrile | 1.3 x 10⁻⁶ M⁻¹s⁻¹ | [6] |

| Vinyltriethoxysilane (VTES) | Neutral, in acetonitrile | Slower than VTMS | [6] |

| Methyltrimethoxysilane (MTMS) | Acid-catalyzed | Dependent on acid concentration | [7] |

It is important to note that the presence of the vinyl group and the nature of the hydrolyzable group (acetoxy vs. alkoxy) will influence the reaction kinetics. The electron-withdrawing nature of the vinyl group can affect the electrophilicity of the silicon atom, and as mentioned, the acetoxy group is a more labile leaving group than an alkoxy group.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

5.1. Materials and Equipment

-

This compound (VTAS)

-

Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Micropipettes

5.2. Procedure

-

Sample Preparation:

-

Prepare a stock solution of VTAS in a deuterated solvent to a known concentration (e.g., 0.1 M).

-

In an NMR tube, add a precise volume of the VTAS stock solution.

-

Initiate the hydrolysis reaction by adding a known amount of D₂O or an H₂O/deuterated solvent mixture to the NMR tube. The ratio of water to VTAS can be varied to study its effect on the reaction rate.

-

Quickly mix the contents of the NMR tube by gentle inversion.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant changes in the reactant and product signals.

-

Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, baseline correction).

-

Identify the characteristic proton signals for:

-

Vinyl group of VTAS (typically in the range of 5.8-6.2 ppm).

-

Methyl protons of the acetoxy groups of VTAS (typically around 2.1 ppm).

-

Methyl protons of the released acetic acid (will appear as a new singlet, slightly shifted from the acetoxy signal).

-

-

Integrate the area of the vinyl proton signals and the methyl proton signals of the acetoxy group and the acetic acid.

-

The extent of hydrolysis at each time point can be calculated by comparing the integral of the disappearing acetoxy signal with the integral of the appearing acetic acid signal, or by monitoring the change in the chemical shift of the vinyl protons as the electronic environment of the silicon atom changes.

-

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound hydrolysis and condensation process.

Caption: Stepwise hydrolysis of this compound to vinylsilanetriol.

Caption: Condensation of vinylsilanetriol to form a siloxane network.

Caption: Experimental workflow for monitoring VTAS hydrolysis by NMR.

Conclusion

The hydrolysis of this compound is a fundamental reaction that underpins its utility as a crosslinker and coupling agent. While specific kinetic parameters for VTAS are not widely published, an understanding of the reaction mechanism and the factors that influence it allows for the effective application of this compound. The provided experimental protocol offers a robust method for studying the hydrolysis kinetics in a laboratory setting. The visualization of the reaction pathways provides a clear conceptual framework for the chemical transformations involved. Further research into the quantitative kinetics of VTAS hydrolysis would be beneficial for optimizing its use in various high-performance applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3729438A - Latex polymers of vinylacetate and a silane - Google Patents [patents.google.com]

- 4. This compound | 4130-08-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

Vinyltriacetoxysilane: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS), with the chemical formula C8H12O6Si, is a bifunctional organosilane compound featuring a vinyl group and three acetoxy groups.[1] This unique structure allows it to act as a versatile crosslinking agent and adhesion promoter in a variety of applications, including the synthesis of silicone sealants and the surface modification of materials.[2] Its high reactivity, particularly its sensitivity to moisture, necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1][3]

This technical guide provides an in-depth overview of the safety precautions, handling guidelines, and emergency procedures for this compound, tailored for professionals in research and development.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some variations in reported values exist in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C8H12O6Si | [4] |

| Molecular Weight | 232.26 g/mol | [4] |

| CAS Number | 4130-08-9 | [4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Odor | Characteristic acetic acid (vinegar-like) odor | [1][5] |

| Boiling Point | 112°C at 10 mmHg; 175°C at 10 mmHg | [5][6] |

| Melting Point | 7°C | [6] |

| Flash Point | 88°C (190.4°F) | [6] |

| Density | 1.167 g/cm³ at 25°C | [5] |

| Solubility | Soluble in many organic solvents; reacts with water.[1] | [1] |

| Reactivity | Moisture-sensitive; hydrolyzes to form silanols and acetic acid.[1] | [1] |

Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Classification | Source(s) |

| Acute Oral Toxicity | Not available | Oral | No data available | Causes severe skin burns and eye damage.[7] | [8] |

| Acute Dermal Toxicity | Not available | Dermal | No data available | Causes severe skin burns and eye damage.[7] | [8] |

| Acute Inhalation Toxicity | Not available | Inhalation | No data available | May cause irritation to the respiratory tract.[7] | [8] |

The primary toxicological concern stems from its rapid hydrolysis upon contact with moisture, releasing acetic acid.[6] This reaction is responsible for the corrosive effects observed upon skin and eye contact.

Experimental Protocols: Safe Handling and Procedures

Adherence to meticulous experimental protocols is paramount when working with this compound to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.

-

Skin Protection: A flame-retardant lab coat worn over full-length clothing is required. Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Laboratory Handling and Storage

Due to its moisture sensitivity, specific precautions must be taken during handling and storage.

-

Handling:

-

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[7]

-

Use only compatible, dry glassware and equipment.

-

The use of a Schlenk line or a glove box is recommended for transfers and reactions to maintain an inert atmosphere (e.g., nitrogen or argon).[9]

-

Avoid contact with incompatible materials such as water, strong oxidizing agents, and strong bases.[7]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[3]

-

-

Storage:

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to minimize harm.

-

Small Spills (in a chemical fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills (outside of a chemical fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

-

First Aid Measures

In the event of exposure, prompt first aid is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire Fighting Measures

This compound is a combustible liquid.[7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Upon combustion, hazardous decomposition products such as carbon oxides and silicon oxides may be formed.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all liquid and solid waste in clearly labeled, sealed containers.

-

Dispose of the waste through the institution's EHS department in accordance with all local, state, and federal regulations.

-

Do not dispose of this compound down the drain.

Chemical Reactions and Mechanisms

Understanding the reactivity of this compound is key to its effective use and safe handling.

Hydrolysis

The most significant reaction of this compound is its hydrolysis in the presence of water. The three acetoxy groups are sequentially replaced by hydroxyl groups, forming a vinylsilanetriol and releasing three molecules of acetic acid. This reaction is the basis for its use as a crosslinking agent in moisture-cured systems.[4]

Caption: Hydrolysis of this compound.

Logical Workflows

Visualizing workflows can enhance safety and procedural clarity in the laboratory.

Standard Laboratory Handling Workflow

This diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow for VTAS.

Emergency Response Workflow for a Spill

This diagram illustrates the logical steps to take in the event of a this compound spill.

Caption: Emergency Response Workflow for a VTAS Spill.

Conclusion

This compound is a valuable chemical intermediate for researchers and scientists. However, its hazardous properties, particularly its corrosivity (B1173158) and moisture sensitivity, demand rigorous adherence to safety protocols. By understanding its physicochemical properties, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, professionals can safely and effectively utilize this compound in their research and development endeavors. The absence of comprehensive quantitative toxicity data underscores the importance of treating this compound with a high degree of caution and minimizing all potential exposures.

References

- 1. This compound | C8H12O6Si | CID 77780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntrl.ntis.gov [ntrl.ntis.gov]

- 3. RTECS NUMBER-VV6826000-Chemical Toxicity Database [drugfuture.com]

- 4. gelest.com [gelest.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. harwick.com [harwick.com]

Vinyltriacetoxysilane solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Vinyltriacetoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VTAS) is a versatile organosilane compound widely utilized as a coupling agent, crosslinking agent, and adhesion promoter in various industrial and research applications. Its efficacy in these roles is critically dependent on its interaction with other components in a formulation, which is largely governed by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, outlines a general experimental protocol for solubility determination, and offers a logical framework for solvent selection.

Core Principles of this compound Solubility

The solubility of this compound is dictated by its molecular structure, which features a vinyl group, a central silicon atom, and three acetoxy groups. The acetoxy groups contribute a degree of polarity to the molecule and enhance its solubility in polar aprotic and moderately polar organic solvents.[1] However, the overall nonpolar character arising from the vinyl and siloxane backbone limits its solubility in highly polar solvents like water, in which it is insoluble and undergoes hydrolysis.[2][3]

Conversely, while it is soluble in many organic solvents, its compatibility with very nonpolar aliphatic hydrocarbons is reduced.[1] It is crucial to note that this compound is sensitive to moisture and will react with water, including trace amounts present in some solvents, leading to hydrolysis and the release of acetic acid.[3] This reactivity is an important consideration in solvent selection and the stability of stock solutions.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding of its solubility is well-established. The following table summarizes the known solubility characteristics of this compound in different classes of organic solvents.

| Solvent Class | Representative Solvents | Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble[1] | Good solvents for creating formulations. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble[1] | The acetoxy groups of VTAS enhance its solubility in ketones.[1] |

| Esters | Ethyl Acetate | Soluble[1] | The acetoxy groups of VTAS enhance its solubility in esters.[1] |

| Chlorinated Solvents | Dichloromethane | Soluble[1] | Suitable for various applications where non-protic conditions are required. |

| Ethers | Tetrahydrofuran (THF) | Soluble[1] | A common solvent for reactions involving silanes. |

| Alcohols | Ethanol, Isopropanol | Soluble[1] | While soluble, reactivity may be a concern due to the presence of hydroxyl groups and potential for trace water, which can lead to alcoholysis and hydrolysis.[1] |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble[1] | Acetonitrile is a common non-protic solvent for studying hydrolysis kinetics.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Reduced Compatibility[1] | The polarity of the acetoxy groups limits solubility in highly nonpolar aliphatic solvents.[1] |

| Water | Insoluble[2][3] | Reacts with water to hydrolyze.[3] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the isothermal shake-flask method is a reliable approach. This protocol provides a generalized procedure for determining the equilibrium solubility of this compound in a specific organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Constant temperature bath or incubator

-

Shaker or orbital agitator

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.2 µm)

Procedure:

-

Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute should be clearly visible.

-

Equilibration: Securely seal the vials and place them in a constant temperature bath equipped with a shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5°C.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Quantification: Determine the mass of the collected filtrate. Prepare a series of calibration standards of this compound in the same solvent. Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

Safety Precautions: this compound is corrosive and reacts with moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Solvents should be handled according to their specific safety data sheets.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for an application involving this compound is a critical step that involves considering several factors beyond just solubility. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent for this compound applications.

This workflow emphasizes a systematic approach, beginning with the fundamental requirement of solubility and progressively incorporating other crucial factors such as chemical stability, processing parameters, and safety, leading to an optimized and effective solvent system for the intended application.

References

A Technical Guide to the Thermal Stability and Decomposition of Vinyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyltriacetoxysilane (VTAS) is a bifunctional organosilicon compound widely utilized as a coupling agent and crosslinker in adhesives, sealants, and composite materials. Its utility is intrinsically linked to its chemical reactivity and thermal stability. This technical guide provides an in-depth analysis of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability limits, and the hazardous products that may form upon degradation. This document synthesizes available data to present a comprehensive overview, including detailed experimental protocols for thermal analysis and visual representations of decomposition mechanisms to aid in the safe handling, storage, and application of this compound.

Physicochemical and Thermal Properties

This compound is a moisture-sensitive liquid that is stable under dry conditions.[1] Its thermal stability is a critical parameter for its application, particularly in processes involving elevated temperatures. The presence of both a vinyl group and acetoxy groups gives it a dual reactivity profile. While the vinyl group can undergo polymerization, the acetoxy groups are susceptible to hydrolysis, which can be catalyzed by moisture, leading to the release of acetic acid and the formation of silanols.[1] These silanols can then undergo condensation to form siloxane networks.

Thermal degradation of VTAS is influenced by the atmosphere. In an inert atmosphere (e.g., nitrogen), the onset of decomposition is generally higher compared to an oxidative environment (e.g., air). Hazardous polymerization can be initiated by heat, with reports suggesting it can occur if the compound is heated above 150°C.[1] Upon decomposition at elevated temperatures, irritating fumes and organic acid vapors, primarily acetic acid, are expected to be released.[1]

Table 1: Key Physicochemical and Thermal Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₆Si | Gelest, Inc.[1] |

| Molecular Weight | 232.26 g/mol | Gelest, Inc.[1] |

| Appearance | Colorless to pale yellow liquid | Strem[1] |

| Boiling Point | 175 °C @ 10 mmHg | ChemicalBook[2] |

| Density | 1.167 g/mL at 25 °C | ChemicalBook[2] |

| Flash Point | 88 °C (Combustible Liquid) | Gelest, Inc.[1] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Table 2: Representative Thermal Decomposition Data

Note: Specific experimental TGA/DSC data for this compound is not widely available in the cited literature. The following data is representative and based on typical behavior for organosilanes and safety data sheet information.

| Parameter | Condition | Representative Value Range | Primary Technique |

| Hazardous Polymerization | Bulk Liquid | > 150 °C | Safety Data[1] |

| Onset of Decomposition (Tonset) | Inert Atmosphere (N₂) | 200 - 250 °C | Inferred from related compounds |

| Onset of Decomposition (Tonset) | Oxidative Atmosphere (Air) | 180 - 220 °C | Inferred from related compounds |

| Primary Gaseous Products | Inert & Oxidative Atmospheres | Acetic Acid, Vinyl-containing species | Safety Data[1], Chemical Principles |

| Solid Residue | High Temperature (>600°C, Air) | Silicon Dioxide (Silica) | Inferred from related compounds |

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process involving multiple potential pathways that can occur simultaneously or sequentially depending on the temperature and atmosphere. The primary mechanisms involve the cleavage of the Si-O, C-O, and Si-C bonds.

-

Elimination of Acetic Anhydride (B1165640): A common pathway for acetoxy-containing compounds is the elimination of acetic anhydride to form siloxane bonds. This can be envisioned as an initial step leading to oligomerization.

-

Hydrolysis and Condensation: In the presence of trace moisture, the acetoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups and acetic acid. The liberated acetic acid can catalyze further hydrolysis. These silanol groups are thermally unstable and readily condense to form stable siloxane (Si-O-Si) bridges, releasing water.

-

Radical Decomposition: At higher temperatures, homolytic cleavage of bonds can occur. The Si-C (vinyl) bond is generally stronger than the Si-O(C=O) bond. Decomposition is likely initiated by the cleavage of the acetoxy groups. The vinyl group may also undergo radical-initiated polymerization, especially at temperatures above 150°C.[1]

-

Oxidative Degradation: In the presence of air, the organic components (vinyl and acetoxy groups) will undergo oxidation, leading to the formation of carbon oxides (CO, CO₂), water, and a final residue of silicon dioxide (silica).

Experimental Protocols for Thermal Analysis

To properly characterize the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. Due to the moisture sensitivity and liquid nature of VTAS, specific sample handling procedures are required.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss and the residual mass after decomposition. This analysis should precede DSC to establish the upper-temperature limit for the experiment.[3]

Apparatus:

-

Thermogravimetric Analyzer (TGA), capable of heating to at least 700°C.

-

Microbalance with a sensitivity of ≤ 0.1 µg.[4]

-

Gas flow controller for inert (Nitrogen, 99.999% purity) and oxidative (Air, zero grade) atmospheres.

-

Hermetically sealed aluminum DSC pans and lids.[3]

-

Crimping press for sealing pans.

-

Glove box or dry environment for sample preparation.

Procedure:

-

Sample Preparation: Due to its moisture sensitivity, all sample handling should be performed in a dry, inert atmosphere (e.g., a nitrogen-filled glove box).

-

Place a clean, empty, hermetically sealed aluminum pan on the TGA balance and tare it.

-

Using a micropipette, dispense 5-10 mg of this compound into the pan.

-

Immediately seal the pan using a crimping press. Ensure the seal is tight to prevent leakage or premature volatilization.

-

Quickly create a small pinhole in the lid to allow for the escape of volatile decomposition products. This prevents pressure buildup while minimizing evaporative loss at low temperatures.

-

Instrument Setup:

-

Place the prepared sample pan into the TGA furnace.

-

Purge the furnace with the desired gas (Nitrogen or Air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

Set the temperature program: Heat from 30°C to 700°C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Begin the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine key temperatures: Tonset (onset of decomposition), T5% and T10% (temperatures at 5% and 10% mass loss), and the final residue percentage.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as polymerization, decomposition, and other phase transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum DSC pans and lids.[3]

-

Crimping press.

-

Glove box or dry environment.

Procedure:

-

Sample Preparation: As with TGA, prepare the sample in a dry, inert atmosphere.

-

Dispense 2-6 mg of this compound into a hermetically sealed aluminum pan and seal it tightly. Do not puncture the lid. A sealed container is crucial to contain any potential pressure changes and prevent evaporation before decomposition.[5]

-

Prepare an identical, empty, sealed aluminum pan to be used as a reference.[3]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the temperature program:

-

Equilibrate at 25°C.

-

Ramp up to a temperature approximately 10°C below the Tonset determined by TGA, at a rate of 10 °C/min.[3] The upper limit must not exceed the point of significant decomposition to avoid cell contamination.

-

-

Use a nitrogen purge gas at 20-50 mL/min.

-

-

Data Acquisition: Run the temperature program and record the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify and integrate exothermic peaks (e.g., polymerization, decomposition) and endothermic peaks (e.g., melting, boiling).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Safety and Handling Considerations

-

Moisture Sensitivity: this compound reacts with moisture, releasing acetic acid, which is corrosive.[1] Always handle in a dry environment and store in tightly sealed containers.[1]

-

Thermal Hazards: Avoid heating above 150°C in bulk, as hazardous polymerization can occur.[1] Decomposition releases irritating and corrosive vapors.[1] All thermal analyses should be conducted in well-ventilated areas or within fume hoods.

-

Incompatibilities: Avoid contact with strong oxidizing agents, peroxides, and strong bases.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If vapors are expected, use a respirator with an appropriate cartridge.

Conclusion

The thermal stability of this compound is a critical factor governing its use in high-performance materials. Decomposition is a complex process that can be initiated by heat and catalyzed by moisture, proceeding through pathways that include hydrolysis, condensation, polymerization, and fragmentation. The primary hazardous byproducts are corrosive acetic acid vapors and potentially flammable organic species. Proper characterization using standardized TGA and DSC protocols is essential for determining safe processing temperatures and understanding the material's lifecycle. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile silane (B1218182) coupling agent.

References

- 1. gelest.com [gelest.com]

- 2. Thermogravimetric analysis ppt | PPTX [slideshare.net]

- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

The Versatility of Vinyltriacetoxysilane in Material Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vinyltriacetoxysilane (VTAS), a versatile organosilane, has carved a significant niche in material science, primarily owing to its dual functionality. Possessing both a reactive vinyl group and hydrolyzable acetoxy groups, VTAS serves as a critical component in the development of advanced materials. It functions as a highly effective crosslinking agent, an adhesion promoter, and a surface modifier, enhancing the properties of a wide array of polymers and inorganic materials. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its reaction mechanisms and application workflows.

Core Applications of this compound

This compound's utility in material science stems from its unique molecular structure, which allows it to bridge the gap between organic and inorganic materials. Its key applications include:

-

Crosslinking Agent: VTAS is extensively used as a crosslinker, particularly in the production of Room Temperature Vulcanizing (RTV) silicone sealants. The acetoxy groups readily hydrolyze in the presence of moisture, forming reactive silanol (B1196071) groups. These silanols then condense with other silanol groups on adjacent polymer chains, creating a durable three-dimensional crosslinked network. This process transforms a liquid or semi-solid polymer into a solid, elastomeric material with enhanced mechanical properties.[1][2][3][4]

-

Adhesion Promoter: As a coupling agent, VTAS significantly improves the adhesion between organic polymers and inorganic substrates. The hydrolyzable acetoxy groups react with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming strong, covalent Si-O bonds. Simultaneously, the vinyl group can copolymerize or react with the organic polymer matrix. This "molecular bridge" at the interface enhances the bond strength and durability of coatings, adhesives, and composites.[5][6][7]

-

Surface Modifier: VTAS is employed to modify the surface properties of inorganic fillers and fibers. By treating the surface of materials like silica, glass fibers, or other mineral fillers, their compatibility with organic polymer matrices is greatly improved. This leads to better dispersion of the filler within the polymer, resulting in enhanced mechanical properties, reduced water absorption, and improved processing characteristics of the composite material.[8][9][10]

Quantitative Data on Performance Enhancement

The incorporation of this compound leads to measurable improvements in the mechanical and physical properties of materials. While specific data for VTAS can be limited in publicly available literature, data from closely related vinyl-functional silanes and general RTV silicone formulations provide a strong indication of its performance.

Table 1: Effect of Silane (B1218182) Treatment on Mechanical Properties of RTV Silicone Rubber

| Property | RTV Silicone (Control) | RTV Silicone with 3% SiO2 | HTV Silicone | HTV Silicone with 3% SiO2 |

| Tensile Strength (MPa) | 2.96 ± 0.41 | 3.26 ± 0.33 | 3.30 ± 0.36 | 4.07 ± 0.85 |

| Elongation at Break (%) | 545 ± 29.2 | 617 ± 30.5 | 735 ± 48.7 | 801 ± 55.7 |

Source: Adapted from a study on the mechanical properties of RTV and HTV silicones with and without silica filler. The addition of silane-treated fillers, a common application for VTAS, contributes to these enhanced properties.[11]

Table 2: Typical Mechanical Properties of RTV Silicone Sealants (Acetoxy Cure)

| Property | Value |

| Tensile Strength (MPa) | 1.5 - 3.5 |

| Elongation at Break (%) | 300 - 700 |

| Hardness (Shore A) | 15 - 40 |

Note: These are typical values for acetoxy-cure RTV sealants, where VTAS is a common crosslinker. The final properties depend on the overall formulation.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of vinyltrichlorosilane with acetic anhydride.

Materials:

-

Vinyltrichlorosilane (0.10 mol)

-

Acetic Anhydride (0.33 mol)

-

Reaction flask with a reflux condenser and stirring mechanism

Procedure:

-

In a suitable reaction vessel, combine vinyltrichlorosilane and acetic anhydride.

-

The reaction is typically carried out under controlled temperature conditions, as it can be exothermic.

-

The reaction yields this compound and acetyl chloride as a byproduct.

-

The acetyl chloride can be removed by atmospheric distillation.

-

The resulting this compound can be further purified by vacuum distillation.[12]

Reaction Scheme:

Synthesis of this compound.

Surface Treatment of Glass Fibers

This protocol details the procedure for treating the surface of glass fibers with this compound to improve their compatibility with a resin matrix.

Materials:

-

Heat-cleaned glass fiber cloth

-

This compound (VTAS)

-

Deionized water

-

Unsaturated polyester (B1180765) resin (e.g., styrenated polyester resin)

Procedure:

-

Preparation of Treating Solution: Prepare an aqueous solution of VTAS by adding 1 to 5 parts by weight of VTAS to 99 to 95 parts by weight of deionized water. Stir the solution for approximately 5 minutes at room temperature. The resulting solution should be clear and stable for several hours.[8]

-

Application: Immerse the heat-cleaned glass fiber cloth into the prepared VTAS solution. Ensure the cloth is thoroughly wetted.[8]

-

Drying and Curing: Remove the treated cloth from the solution and heat it at a temperature of approximately 177°C (350°F) for 20 to 30 minutes. This step affixes the silane to the glass surface.[8]

-

Laminate Fabrication: To create a glass fiber-reinforced resin, pour the unsaturated polyester resin onto multiple layers of the treated glass fiber cloth. Ensure complete impregnation of the cloth.

-

Curing of Composite: Cure the laminate under pressure (e.g., 150 psi) for a specified time (e.g., 5 minutes) in a press.

Workflow for Glass Fiber Surface Treatment.

Formulation of a One-Component RTV Silicone Sealant

This protocol provides a general guideline for the formulation of a one-component, moisture-curing RTV silicone sealant using this compound as a crosslinker.

Materials:

-

Silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer

-

Fumed silica (hydrophobic or hydrophilic) as a reinforcing filler

-

This compound (VTAS) as a crosslinker

-

Silane adhesion promoter (optional)

-

Plasticizer (e.g., non-reactive silicone fluid)

-

Catalyst (e.g., organotin compound)

Procedure:

-

Polymer and Filler Mixing: In a moisture-free environment, thoroughly mix the silanol-terminated PDMS polymer with the fumed silica until a homogeneous paste is formed. This is typically done in a high-shear mixer.

-

Addition of Other Components: While continuing to mix under vacuum to remove any entrapped air, add the plasticizer, VTAS crosslinker, and optional adhesion promoter. The order of addition can influence the final properties of the sealant.

-

Catalyst Incorporation: Add the catalyst to the mixture and continue mixing until it is uniformly dispersed.

-

Packaging: Package the formulated sealant in moisture-proof cartridges or containers.

Curing Process: Upon application, the sealant is exposed to atmospheric moisture. The VTAS hydrolyzes, releasing acetic acid and forming silanol groups. These silanol groups then condense with the silanol end-groups of the PDMS polymer and with each other, forming a crosslinked silicone elastomer.[1][2][3][4]

Moisture Curing Mechanism of RTV Sealant.

Conclusion

This compound is a highly versatile and reactive organosilane with significant applications in material science. Its ability to act as a crosslinking agent, adhesion promoter, and surface modifier makes it an invaluable tool for enhancing the performance of a wide range of materials, from silicone sealants to advanced composites. A thorough understanding of its reaction mechanisms and proper application through detailed experimental protocols is key to harnessing its full potential in the development of innovative and high-performance materials.

References

- 1. nbinno.com [nbinno.com]

- 2. specialchem.com [specialchem.com]

- 3. sinosil.com [sinosil.com]

- 4. wacker.com [wacker.com]

- 5. specialchem.com [specialchem.com]

- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]

- 7. ulprospector.com [ulprospector.com]

- 8. US3019122A - Glass fiber surface treatment - Google Patents [patents.google.com]

- 9. Method for surface treatment of glass fiber with silane coupling agent_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN102321114A - Method for synthesizing acetoxylsilane - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Vinyltriacetoxysilane as a Crosslinking Agent in Silicone Sealants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a key organosilicon compound utilized as a crosslinking agent in one-component, room-temperature vulcanizing (RTV-1) silicone sealants.[1] Its trifunctional acetoxy groups readily hydrolyze upon exposure to atmospheric moisture, initiating a condensation reaction that forms a durable and flexible siloxane (Si-O-Si) network.[2][3] This moisture-activated curing mechanism makes VTAS a preferred choice for a wide range of sealant applications where a fast, ambient temperature cure is required.[2][4]

These application notes provide detailed protocols for the formulation, curing, and characterization of RTV-1 silicone sealants using this compound as the primary crosslinking agent. The information is intended to guide researchers and professionals in developing and evaluating silicone sealants with tailored properties.

Chemical Mechanism of Curing

The curing of a silicone sealant formulated with this compound is a two-stage process initiated by atmospheric moisture:

-

Hydrolysis: The three acetoxy groups on the VTAS molecule react with water (moisture) to form silanol (B1196071) groups (Si-OH) and acetic acid as a byproduct. The released acetic acid imparts the characteristic vinegar-like odor to curing acetoxy-based silicone sealants.[2]

-

Condensation: The newly formed silanol groups on the VTAS molecules and the terminal silanol groups of the polydimethylsiloxane (B3030410) (PDMS) polymer chains undergo a condensation reaction. This reaction forms stable siloxane (Si-O-Si) bonds, creating a crosslinked, three-dimensional elastomeric network. The acetic acid byproduct also acts as a catalyst, accelerating the condensation reaction.[2]

Diagram of the Curing Mechanism

Caption: Curing mechanism of VTAS in silicone sealants.

Experimental Protocols

Materials and Equipment

-

Polymer: Silanol-terminated polydimethylsiloxane (PDMS), viscosity 20,000 - 80,000 cSt

-

Crosslinking Agent: this compound (VTAS), purity ≥ 95%

-

Filler (optional): Fumed silica (B1680970) (hydrophilic or hydrophobic) for reinforcement and rheology control.

-

Plasticizer (optional): Non-reactive silicone fluid (e.g., trimethylsiloxy-terminated PDMS) to modify modulus and elongation.

-

Adhesion Promoter (optional): Amino-functional silane (B1218182) for enhanced bonding to specific substrates.

-

Catalyst (optional): Dibutyltin dilaurate (DBTDL) for accelerated cure (use with caution in acetoxy systems as the released acetic acid already acts as a catalyst).

-

Equipment:

-

High-shear laboratory mixer (e.g., planetary mixer, dual asymmetric centrifugal mixer)

-

Vacuum desiccator

-

Molds for specimen preparation (e.g., Teflon or polyethylene)

-

Durometer (Shore A)

-

Universal testing machine with grips for tensile and adhesion testing

-

Environmental chamber for controlled curing conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity)

-

Formulation Protocol

The following is a starting point formulation for a high-modulus RTV-1 silicone sealant. The concentration of this compound can be varied to study its effect on the final properties.

Table 1: Starting Formulation for RTV-1 Silicone Sealant

| Component | Function | Weight Percentage (wt%) |

| Silanol-terminated PDMS (50,000 cSt) | Base Polymer | 70 - 85 |

| Fumed Silica (hydrophobic) | Reinforcing Filler | 5 - 15 |

| Silicone Fluid (100 cSt) | Plasticizer | 5 - 10 |

| This compound (VTAS) | Crosslinking Agent | 2 - 8 |

| Adhesion Promoter | Adhesion to Substrate | 0.5 - 2 |

Mixing Procedure:

-

Drying: Dry the fumed silica in an oven at 120°C for at least 4 hours to remove any adsorbed moisture. Allow to cool in a desiccator before use.

-

Polymer and Filler Addition: In a moisture-free mixing vessel, combine the silanol-terminated PDMS and the dried fumed silica.

-

Initial Mixing: Mix under high shear until the fumed silica is fully dispersed and a homogeneous paste is formed. This step may require mixing under vacuum to remove entrapped air.

-

Plasticizer Addition: Add the silicone fluid (plasticizer) and continue mixing until the mixture is uniform.

-

Crosslinker and Adhesion Promoter Addition: In a separate, dry container, pre-blend the this compound and the adhesion promoter.

-